N-(thiomorpholine-4-carbothioyl)benzamide
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Overview
Description
N-(thiomorpholine-4-carbothioyl)benzamide is a thiourea-derived compound that has garnered attention in various scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(thiomorpholine-4-carbothioyl)benzamide typically involves the reaction of thiomorpholine with benzoyl isothiocyanate. The reaction is carried out under ambient conditions, and the product is purified through recrystallization. The structure of the compound is confirmed using single-crystal X-ray diffraction, elemental analysis, and spectroscopic methods such as 1H NMR and IR spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound can be synthesized in bulk using the aforementioned synthetic route. The scalability of the synthesis process makes it feasible for industrial applications, particularly in the production of molecular precursors for thin film deposition .
Chemical Reactions Analysis
Types of Reactions
N-(thiomorpholine-4-carbothioyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted thiomorpholine derivatives.
Scientific Research Applications
N-(thiomorpholine-4-carbothioyl)benzamide has several scientific research applications:
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the fabrication of thin films for sensors, photocatalysis, and solar cells.
Mechanism of Action
The mechanism of action of N-(thiomorpholine-4-carbothioyl)benzamide involves its ability to coordinate with metal ions through its sulfur and oxygen atoms. This coordination facilitates the formation of metal complexes, which can then be used as precursors for various applications. The molecular targets and pathways involved include the interaction with metal ions and the subsequent formation of stable complexes .
Comparison with Similar Compounds
Similar Compounds
N-(thiomorpholine-4-carbothioyl)benzamidate: A lead(II) complex of N-(thiomorpholine-4-carbothioyl)benzamide, used as a single-source molecular precursor for PbS thin films.
Thiourea derivatives: Compounds with similar thiourea moieties that exhibit comparable coordination chemistry and applications.
Uniqueness
This compound is unique due to its specific structure, which allows for the formation of stable metal complexes with lead(II) ions. This property makes it particularly useful in the synthesis of nanostructured materials and thin films, distinguishing it from other thiourea derivatives .
Properties
IUPAC Name |
N-(thiomorpholine-4-carbothioyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2OS2/c15-11(10-4-2-1-3-5-10)13-12(16)14-6-8-17-9-7-14/h1-5H,6-9H2,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDWHLXAXCCRMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(=S)NC(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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